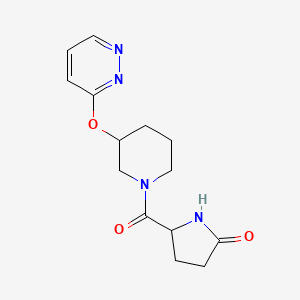

5-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

5-(3-pyridazin-3-yloxypiperidine-1-carbonyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c19-12-6-5-11(16-12)14(20)18-8-2-3-10(9-18)21-13-4-1-7-15-17-13/h1,4,7,10-11H,2-3,5-6,8-9H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDWSUWTPKWOKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2CCC(=O)N2)OC3=NN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound with a pyrrolidinone core structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer properties and interactions with various biological targets. Understanding its biological activity is crucial for exploring its applications in drug discovery and therapeutic development.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₄O₃ |

| Molecular Weight | 286.32 g/mol |

| CAS Number | 2034210-27-8 |

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets, influencing various biochemical pathways. Pyrrolidin-2-ones, like this compound, often exert their effects through:

- Enzyme Inhibition : Compounds in this class may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : They can interact with neurotransmitter receptors, potentially affecting neurological functions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidinone derivatives. For instance, a study evaluating similar compounds demonstrated dose-dependent cytotoxicity against human cancer cell lines such as MCF-7 (breast), SK-OV-3 (ovarian), and LoVo (colon) adenocarcinoma cells. The IC50 values for these compounds ranged from 10 µM to over 200 µM, indicating varying degrees of potency against different cancer types .

Table 1: Cytotoxicity of Related Pyrrolidinone Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A (similar structure) | MCF-7 | 15 |

| Compound B | SK-OV-3 | 20 |

| Compound C | LoVo | 25 |

Neuropharmacological Effects

Research indicates that derivatives of pyrrolidinone can influence neuropharmacological pathways. A specific study on piperidine derivatives showed significant inhibition of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's . This suggests potential applications in treating neurological disorders.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for determining its bioavailability and therapeutic efficacy. Factors affecting its pharmacokinetics include:

- Absorption : The compound's solubility and stability in physiological conditions influence how well it is absorbed.

- Distribution : Lipophilicity affects the distribution within body tissues.

- Metabolism : Liver enzymes may modify the compound, impacting its activity.

- Excretion : Renal clearance plays a role in the elimination of the compound from the body.

Comparison with Similar Compounds

Core Pyrrolidin-2-one Derivatives

Fasoracetam [(R)-5-(Piperidine-1-carbonyl)pyrrolidin-2-one]

- Structure : Lacks the pyridazin-3-yloxy group but shares the pyrrolidin-2-one and piperidine-1-carbonyl motifs .

- Activity: A nootropic agent targeting glutamate receptors, suggesting CNS modulation.

- Key Difference : The absence of pyridazine may reduce metabolic stability compared to the target compound.

Benzylated Pyrrolidin-2-one Derivatives (e.g., Compound 10b)

- Structure: Features a 4-fluorobenzoyl-piperidine and benzyl substituents on the pyrrolidinone .

- Activity : Exhibits anti-Alzheimer’s effects via acetylcholinesterase inhibition.

- Key Difference : Bulky aromatic substituents enhance receptor binding but may reduce solubility compared to the pyridazine-containing target compound.

Piperidine-Linked Heterocycles

Sigma-2 Receptor Ligands (e.g., 7g-7j)

- Structure: Tetrahydroindazole cores with piperidine-pyrrolidinone linkages .

- Key Difference : The indazole scaffold introduces rigidity, whereas the pyridazin-3-yloxy group in the target compound may offer conformational flexibility for diverse receptor interactions.

Difluoropyrrolidine-Piperazine Hybrid (PF2)

- Structure: Combines difluoropyrrolidine and piperazine with a pyrrolidinone .

- Activity : Undisclosed, but fluorination enhances metabolic stability.

- Key Difference : Fluorine atoms improve pharmacokinetics, while the pyridazine in the target compound may provide similar benefits via aromatic nitrogen interactions.

Antiarrhythmic Pyrrolidin-2-one Derivatives

1-[3-(4-Arylpiperazin-1-yl)propyl]pyrrolidin-2-ones

- Structure : Arylpiperazinyl groups linked to pyrrolidin-2-one via a propyl chain .

- Activity : Antiarrhythmic activity correlated with electronic descriptors (PCR, JGI4).

Physicochemical and Pharmacokinetic Considerations

Molecular Weight and Solubility

Q & A

Q. Basic

- HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., unreacted intermediates).

- NMR Spectroscopy : Confirm regiochemistry via ¹H-¹H COSY (e.g., coupling between piperidine and pyrrolidinone protons) .

Q. Advanced

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., axial vs. equatorial pyridazine orientation).

- DSC/TGA : Assess thermal stability for storage recommendations .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?

Basic

Focus on core modifications:

Q. Advanced

- Molecular Dynamics Simulations : Predict binding affinity to targets (e.g., kinases) by modeling piperidine-pyrrolidinone flexibility.

- Free Energy Perturbation (FEP) : Quantify the impact of substituents on binding entropy/enthalpy .

What methodologies are recommended for evaluating this compound’s potential in neurodegenerative disease models?

Q. Basic

Q. Advanced

- Transgenic Mouse Models : Assess cognitive improvement in APP/PS1 Alzheimer’s models using Morris water maze.

- PET Imaging : Radiolabel the compound (e.g., ¹⁸F) to study blood-brain barrier penetration .

How can synthetic byproducts or degradation products be identified and mitigated during scale-up?

Q. Basic

Q. Advanced

- DoE (Design of Experiments) : Statistically optimize parameters (e.g., catalyst loading, stirring rate) to minimize impurities.

- Forced Degradation Studies : Expose the compound to heat/light/humidity to identify stability liabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.